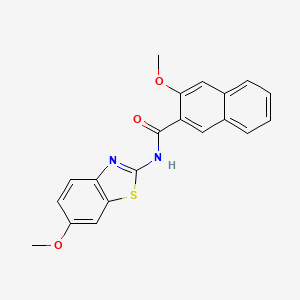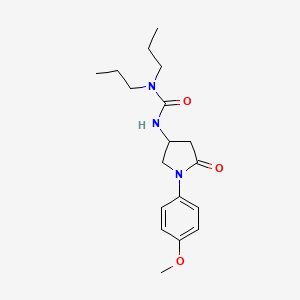
2-Tert-butyl-4-chloropyridine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Tert-butyl-4-chloropyridine;hydrochloride is a chemical compound with the CAS Number: 2580230-34-6 . It has a molecular weight of 206.11 and is usually found in powder form . It is used in various applications and is often stored at a temperature of 4 degrees Celsius .
Molecular Structure Analysis
The IUPAC name for this compound is 2-(tert-butyl)-4-chloropyridine hydrochloride . The Inchi Code is 1S/C9H12ClN.ClH/c1-9(2,3)8-6-7(10)4-5-11-8;/h4-6H,1-3H3;1H .It is typically stored at a temperature of 4 degrees Celsius .
Aplicaciones Científicas De Investigación
Coordination Chemistry
Research by Titova et al. (2016) explored the coordination of pyridines to the complex [(tBuPCP)IrH(Cl)], which includes a structure similar to 2-tert-butyl-4-chloropyridine. This study highlights the potential of such compounds in coordination chemistry, particularly in the formation of cis- and trans-hydrido–chlorido isomers. It provides insights into the stereochemistry and bond elongation involving iridium atoms, which can be critical for understanding and designing metal-organic frameworks and catalysts (Titova et al., 2016).
Catalysis and Bond Activation
Crosby et al. (2009) reported on the catalytic activation of C-H bonds in the presence of a Pt(II) complex and 2-tert-butyl-6-(4-fluorophenyl)pyridine. The study demonstrates the delicate balance between sp2 and sp3 C-H bond activation, providing valuable insights into the role of such compounds in facilitating various catalytic processes, including cyclometalation and bond activation (Crosby et al., 2009).
Synthesis and Structural Studies
Tanaka et al. (2003) conducted research on the synthesis and properties of cyclic sulfites derived from cis‐3,4‐di‐tert‐butylthiolane‐3,4‐diol and thionyl chloride, involving pyridine as a reactant. This research offers insights into the structural and spectroscopic characteristics of sulfites, which can be useful in understanding the behavior and applications of similar tert-butyl and pyridine-based compounds (Tanaka et al., 2003).
Pharmaceutical and Medicinal Research
Altenbach et al. (2008) explored the structural-activity relationships in a series of 2-aminopyrimidine-containing histamine H4 receptor ligands. This study showcases the significance of pyridine derivatives in developing potent pharmaceutical compounds with potential therapeutic applications in anti-inflammatory and pain management (Altenbach et al., 2008).
Green Chemistry and Oxidation Reactions
Zhang et al. (2009) investigated the use of iodine–pyridine–tert-butylhydroperoxide as a catalytic system for the oxidation of benzylic methylenes and primary amines. This study demonstrates the potential of tert-butyl and pyridine-based systems in green chemistry applications, particularly in oxidation reactions that are environmentally friendly and efficient (Zhang et al., 2009).
Safety and Hazards
This compound is associated with several hazard statements including H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
Relevant Papers While specific papers on 2-Tert-butyl-4-chloropyridine;hydrochloride were not found, it is known that this compound and similar ones are often discussed in peer-reviewed papers and technical documents .
Propiedades
IUPAC Name |
2-tert-butyl-4-chloropyridine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN.ClH/c1-9(2,3)8-6-7(10)4-5-11-8;/h4-6H,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCHIOEHAKTVBSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC=CC(=C1)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one](/img/structure/B2552381.png)
![1-Benzhydryl-6'-chlorospiro[azetidine-3,3'-indoline]](/img/structure/B2552386.png)
![2-[2-(4-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-phenylacetamide](/img/structure/B2552388.png)

![Tert-butyl (3aS,6aR)-2-[(6-chloropyridazin-3-yl)methyl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B2552390.png)



![N-(5-chloro-2-methoxyphenyl)-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2552396.png)
![4-(4-Methylphenyl)-1-[(4-methylphenyl)methyl]-2-phenyl-5,6,7,8-tetrahydroquinolin-1-ium trifluoromethanesulfonate](/img/structure/B2552397.png)
![5-[3-(2,4-dichlorophenoxy)propyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2552398.png)


![N'-(1,2-dihydronaphtho[2,1-b]furan-2-ylcarbonyl)-4-methoxybenzenesulfonohydrazide](/img/structure/B2552403.png)